![molecular formula C21H27N7O B6459148 4-{2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 2548978-50-1](/img/structure/B6459148.png)
4-{2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of organic compounds known as imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . The structure–activity relationship (SAR) has been drawn and graphically represented in various studies .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure. For instance, one study reported an off-white solid with a melting point of 70–75°C .Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities . They have been found to interact with various enzymes and receptors, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Mode of Action
The compound’s mode of action is likely dependent on its interaction with its targets. For instance, it may inhibit the activity of AChE, BChE, and LOX enzymes, thereby affecting the physiological processes these enzymes are involved in
Biochemical Pathways
The biochemical pathways affected by this compound would be those involving its targets. For instance, inhibition of AChE and BChE can affect cholinergic neurotransmission, while inhibition of LOX can affect the metabolism of arachidonic acid . The downstream effects of these interactions can vary widely and are subject to further investigation.
Pharmacokinetics
Imidazole-containing compounds are generally known for their good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits AChE, BChE, and LOX, it could potentially alter neurotransmission and inflammatory responses . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-17-14-20(26-10-12-29-13-11-26)24-21(22-17)27-8-6-25(7-9-27)15-18-16-28-5-3-2-4-19(28)23-18/h2-5,14,16H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWBVVQKNAVPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.